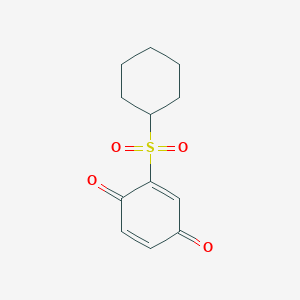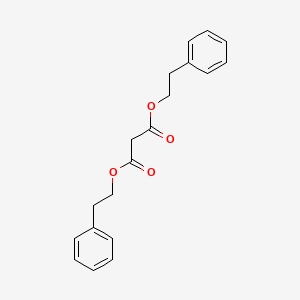
Bis(2-phenylethyl) propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-phenylethyl) propanedioate: is an organic compound that belongs to the class of esters It is characterized by the presence of two phenylethyl groups attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl) propanedioate typically involves the esterification of propanedioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Propanedioic acid+2×2-phenylethanol→Bis(2-phenylethyl) propanedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-phenylethyl) propanedioate can undergo oxidation reactions, particularly at the benzylic positions of the phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions, especially at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic positions
Reduction: Formation of bis(2-phenylethyl) propanediol
Substitution: Formation of brominated derivatives at the benzylic positions
Applications De Recherche Scientifique
Chemistry: Bis(2-phenylethyl) propanedioate is used as an intermediate in organic synthesis
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antioxidant, and anticancer properties, making them of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional groups contribute to the formation of cross-linked polymer networks, enhancing the mechanical properties of the resulting materials.
Mécanisme D'action
The mechanism of action of bis(2-phenylethyl) propanedioate in biological systems involves its interaction with cellular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the ester functional groups may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Bis(2-phenylethyl) malonate: Similar structure with malonate instead of propanedioate
Bis(2-phenylethyl) succinate: Similar structure with succinate instead of propanedioate
Bis(2-phenylethyl) oxalate: Similar structure with oxalate instead of propanedioate
Uniqueness: Bis(2-phenylethyl) propanedioate is unique due to the presence of the propanedioate moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and materials science .
Propriétés
Numéro CAS |
92778-42-2 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
bis(2-phenylethyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c20-18(22-13-11-16-7-3-1-4-8-16)15-19(21)23-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Clé InChI |
MEYCZPKWKIUMEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



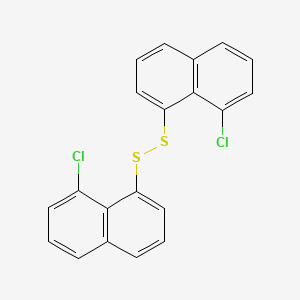
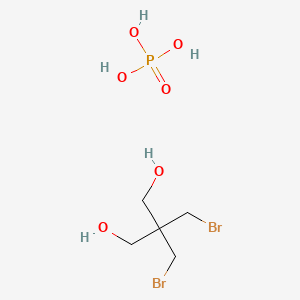

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
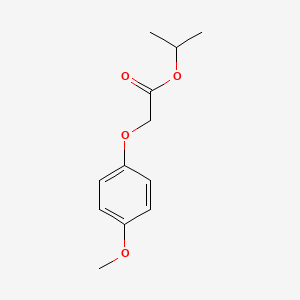
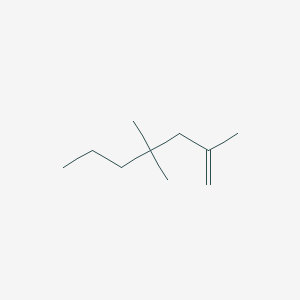
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
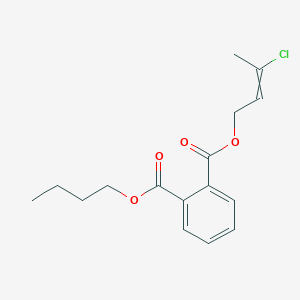

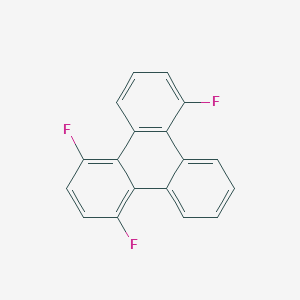
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
